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Desogestrel-13C2,d2 (Major)

Cat. No.: B10823161
M. Wt: 314.5 g/mol
InChI Key: RPLCPCMSCLEKRS-CZSOCGGISA-N
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a technique of fundamental importance in pharmaceutical research, providing a powerful method for tracing the metabolic fate of drugs and understanding their behavior within biological systems. musechem.comadesisinc.com By replacing certain atoms in a drug molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), researchers can track the molecule through complex biological processes without altering its fundamental chemical properties. symeres.comiris-biotech.de

The key advantages of using stable isotope-labeled compounds in pharmaceutical research include:

Enhanced Analytical Precision: Isotope labeling significantly improves the accuracy of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com

Metabolic and Pharmacokinetic Studies: It allows for detailed investigation of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comiris-biotech.de

Improved Safety: Stable isotopes are non-radioactive, making them safe for use in human studies. metsol.com

Quantitative Analysis: They serve as ideal internal standards for quantitative analyses, enabling precise measurement of drug and metabolite concentrations in biological samples. symeres.comsigmaaldrich.com

Role of Desogestrel-13C2,d2 (Major) as a Calibrated Research Standard

Desogestrel-13C2,d2 (Major) serves as a crucial calibrated internal standard in a variety of research applications, most notably in bioanalytical method development and validation. daicelpharmastandards.com Its primary role is to ensure the accuracy and reliability of quantitative measurements of Desogestrel (B1670305) and its metabolites in complex biological matrices such as plasma and urine. sigmaaldrich.comresearchgate.net

The use of a stable isotope-labeled internal standard like Desogestrel-13C2,d2 (Major) is preferred because its physicochemical properties are nearly identical to the unlabeled analyte. sigmaaldrich.com This similarity ensures that it behaves in the same way during sample preparation, extraction, and chromatographic separation, thus compensating for any analyte loss or variability during these steps. In mass spectrometric analysis, the mass difference between the labeled standard and the unlabeled analyte allows for their distinct detection and quantification. sigmaaldrich.com

Key Applications of Desogestrel-13C2,d2 (Major) as a Standard:

Isotope Dilution Mass Spectrometry (IDMS): This is a gold-standard quantitative technique where a known amount of the isotopically labeled standard is added to a sample. researchgate.net The ratio of the unlabeled analyte to the labeled standard is then measured by MS, allowing for highly accurate concentration determination.

Pharmacokinetic Studies: Researchers use Desogestrel-13C2,d2 (Major) to precisely track the concentration-time profile of Desogestrel and its active metabolite, etonogestrel (B1671717), in the body. nih.gov

Metabolite Identification: It aids in the identification and quantification of Desogestrel's metabolites. daicelpharmastandards.com

Environmental Monitoring: Labeled standards are used to detect and quantify trace amounts of synthetic hormones like Desogestrel in environmental samples. sgsaxys.comorsanco.org

Overview of Academic Research Trajectories for Stable Isotope Labeled Steroids

The use of stable isotope-labeled steroids has become a cornerstone of modern steroid research, enabling significant advancements in endocrinology, clinical chemistry, and anti-doping science. oup.comnih.gov Research trajectories in this field are increasingly focused on developing highly sensitive and specific analytical methods for the simultaneous quantification of multiple steroids in complex biological fluids. sigmaaldrich.com

Current Research Trends:

High-Throughput Analysis: Development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for rapid and simultaneous measurement of steroid panels. oup.comnih.gov

Metabolomics: Utilizing stable isotopes to trace metabolic pathways of steroids and identify novel biomarkers for diseases. adesisinc.com

Anti-Doping: Improving the detection of synthetic anabolic steroid abuse by using carbon isotope ratio mass spectrometry (GC-C-IRMS) to differentiate between endogenous and exogenous steroids. nih.govmit.edu

Click Chemistry Applications: Novel methods involving click chemistry and stable isotope labeling are being developed to enhance the ionization efficiency and detection sensitivity of steroid hormones in complex matrices. colab.ws

The continuous development and application of stable isotope-labeled steroids, including compounds like Desogestrel-13C2,d2 (Major), are pivotal for advancing our understanding of steroid biochemistry and for the development of new diagnostic and therapeutic strategies.

Data Tables

Table 1: Properties of Desogestrel-13C2,d2 (Major)

Property Value
Chemical Formula C₂₀¹³C₂H₂₈D₂O
Molecular Weight 314.47 g/mol
Isotopic Labels Carbon-13, Deuterium
Application Labeled progestogen with low androgenic potency

Source: Simson Pharma Limited simsonpharma.com, Pharmaffiliates pharmaffiliates.com

Table 2: Analytical Techniques Utilizing Stable Isotope Labeled Steroids

Technique Application Reference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of steroid hormones in biological fluids. oup.com
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of steroid profiles and detection of steroid abuse. oup.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) Differentiating between endogenous and exogenous steroids in anti-doping. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) High-accuracy quantification of analytes. researchgate.net

This table is a synthesis of information from multiple sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O B10823161 Desogestrel-13C2,d2 (Major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O

Molecular Weight

314.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-16,16-dideuterio-13-ethyl-17-(1,2-13C2)ethynyl-11-methylidene-2,3,6,7,8,9,10,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C22H30O/c1-4-21-14-15(3)20-17-9-7-6-8-16(17)10-11-18(20)19(21)12-13-22(21,23)5-2/h2,8,17-20,23H,3-4,6-7,9-14H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2+1,5+1,13D2

InChI Key

RPLCPCMSCLEKRS-CZSOCGGISA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@@H]3CCC4=CCCC[C@@H]4[C@H]3C(=C)C[C@@]2([C@@]1([13C]#[13CH])O)CC)[2H]

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation of Desogestrel 13c2,d2 Major

Methodologies for Stable Isotope Synthesis of Steroids and Analogs

The synthesis of stable isotope-labeled (SIL) steroids is a specialized field of organic chemistry that provides essential tools for metabolism studies, pharmacokinetic research, and clinical diagnostics. thieme-connect.com The primary goal is to introduce heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O), into the steroid framework without altering the compound's chemical properties. google.com The choice of isotope and its position in the molecule are crucial, as they must be stable against metabolic exchange and provide a clear analytical signal.

Several strategic approaches are employed for the synthesis of SIL steroids:

Hemisynthesis from Natural Precursors: This is the most common strategy, leveraging the complex, pre-existing steroidal skeleton of commercially available starting materials, such as plant-derived sterols or other steroids. thieme-connect.com The synthesis involves a series of chemical modifications to introduce the isotopic labels at specific positions. This approach is often more cost-effective and less labor-intensive than total synthesis. thieme-connect.com

Late-Stage Labeling: To maximize efficiency, synthetic routes are often designed to introduce the isotopic label as late as possible in the reaction sequence. rsc.orgrsc.org This minimizes the cost associated with carrying expensive labeled materials through a multi-step synthesis.

Introduction of Labeled Building Blocks: Specific labeled functional groups or side chains can be introduced by reacting a steroid precursor with a labeled reagent. A common example is the introduction of a labeled acetyl or ethynyl (B1212043) group. thieme-connect.comgoogle.com

Deuteration via Exchange or Reduction: Deuterium atoms can be incorporated by catalytic reduction of a double bond with deuterium gas or by hydrogen-deuterium exchange reactions on positions with acidic protons (e.g., alpha to a carbonyl group) using a deuterium source like D₂O. nih.gov

The development of reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for steroid analysis heavily relies on the availability of high-purity SIL internal standards. rsc.orgnih.gov These standards co-elute with the unlabeled analyte and exhibit similar ionization efficiency but are distinguished by their higher mass, enabling precise quantification. sigmaaldrich.com

Table 1: Overview of Methodologies for Stable Isotope Labeling of Steroids

Methodology Description Key Advantages Common Isotopes Example Application
Hemisynthesis Chemical modification of a commercially available, non-labeled steroid. thieme-connect.com Cost-effective; utilizes complex, pre-formed steroid core. thieme-connect.com ¹³C, ²H Degradation of the A-ring of a steroid followed by reconstruction with ¹³C-labeled reagents. thieme-connect.com
Late-Stage Functionalization Introduction of the isotope in one of the final steps of the synthesis. rsc.org Minimizes the number of steps using expensive labeled reagents. ¹⁸O, ²H Selective, 'one-pot' sulfation of a steroid with an [¹⁸O] label. rsc.org
Labeled Building Blocks Attaching a small, pre-labeled molecule to a larger steroid precursor. google.com Allows for specific labeling of side chains or functional groups. ¹³C, ¹⁵N Ethynylation of a 17-keto steroid with [¹³C₂]acetylene to form a labeled ethynyl group. google.com

| Catalytic H/D Exchange/Reduction | Replacement of hydrogen with deuterium using a deuterium source and a catalyst. nih.gov | Can introduce multiple deuterium atoms in specific regions. | ²H | Deuteration of a pregna-4,6-diene-3,11-dione intermediate to label positions 6 and 7. nih.gov |

Targeted Isotopic Labeling: Carbon-13 and Deuterium Incorporation in Desogestrel (B1670305) Precursors

Desogestrel is a synthetic progestogen characterized by a 13-ethyl group, an 11-methylene group, and a 17α-ethynyl group. The isotopically labeled analog, Desogestrel-13C2,d2, is specifically designed for use as an internal standard. The IUPAC name, (8S,9S,10R,13S,14S,17R)-16,16-dideuterio-13-ethyl-17-(1,2-13C2)ethynyl-11-methylidene-2,3,6,7,8,9,10,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-ol, indicates that the two deuterium atoms are located at the C16 position and the two carbon-13 atoms are in the ethynyl group at the C17 position.

The synthesis of this specific isotopologue would be a multi-step process, likely starting from a known precursor to Desogestrel. A plausible synthetic route would involve the following key steps:

Preparation of a 17-Keto Steroid Precursor: The synthesis of Desogestrel typically proceeds through a 13-ethyl-11-methylene-gon-4-en-17-one intermediate. This core structure would serve as the immediate precursor for the final isotopic labeling steps.

Deuteration at C16: The introduction of two deuterium atoms at the C16 position, which is adjacent to the C17-keto group, can be achieved through base-catalyzed hydrogen-deuterium exchange. The precursor would be treated with a deuterated solvent (e.g., D₂O or CH₃OD) in the presence of a base. This process forms an enolate intermediate, which is then quenched by the deuterium source, leading to the substitution of protons with deuterons at the C16 position. This procedure would be repeated to ensure high levels of dideuteration.

Ethynylation with [¹³C₂]Acetylene: The final and most crucial step for introducing the carbon-13 labels is the ethynylation of the 16,16-dideuterio-17-keto precursor. This reaction involves treating the steroid with a metal acetylide, typically formed from acetylene (B1199291) and a strong base like potassium tert-butoxide. To incorporate the ¹³C₂ label, commercially available [¹³C₂]acetylene gas is used. google.com This reaction creates the 17α-ethynyl-13C2 group and the 17β-hydroxyl group, completing the synthesis of Desogestrel-13C2,d2. google.comgoogle.com

This targeted approach ensures the stable isotopes are placed in positions that are not easily exchanged and provide a significant mass shift (+4 Da) for clear differentiation from the unlabeled analyte in mass spectrometric analysis.

Table 2: Proposed Key Reagents for Synthesis of Desogestrel-13C2,d2

Synthetic Step Precursor Key Labeled Reagent Purpose
Deuteration 13-Ethyl-11-methylene-gon-4-en-17-one Deuterium Oxide (D₂O) or Methanol-d4 Introduce two deuterium atoms at the C16 position via H/D exchange.

| Ethynylation | 16,16-dideuterio-13-Ethyl-11-methylene-gon-4-en-17-one | [1,2-¹³C₂]Acetylene ([¹³C₂]H₂) | Introduce two carbon-13 atoms into the ethynyl side chain at C17. google.com |

Characterization of Isotopic Purity and Positional Enrichment

Following the synthesis, a rigorous characterization process is essential to confirm the identity, purity, isotopic enrichment, and structural integrity of Desogestrel-13C2,d2. This is crucial for its function as a reliable internal standard. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the standard approach for this characterization. rsc.org

High-Resolution Mass Spectrometry (HRMS): This is the primary technique for determining isotopic purity. nih.gov By providing a highly accurate mass measurement, HRMS confirms that the desired number of isotopes has been incorporated. The analysis of the isotopic cluster of the molecular ion allows for the calculation of isotopic enrichment. acs.orgalmacgroup.com The relative abundances of the M+0, M+1, M+2, M+3, and M+4 peaks (where M is the unlabeled mass) are measured, and after correcting for the natural isotopic abundance of other elements in the molecule, the percentage of the fully labeled compound (M+4) can be accurately determined. almacgroup.com LC-HRMS can also separate the labeled compound from any unlabeled starting material or other impurities. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the exact position of the isotopic labels within the steroid structure. rsc.orgnih.gov

¹H NMR: In the ¹H NMR spectrum of Desogestrel-13C2,d2, the signals corresponding to the two protons at the C16 position would be absent or significantly diminished, confirming successful deuteration at that site.

¹³C NMR: The ¹³C NMR spectrum would show two highly intense signals for the ethynyl carbons (C20 and C21), confirming the incorporation of the carbon-13 labels at the desired positions. The observation of ¹³C-¹³C coupling would further verify that the two labeled carbons are adjacent. nih.gov

²H NMR: A deuterium NMR spectrum could be acquired to show a signal corresponding to the C16 position, providing direct evidence of the location of the deuterium labels.

This dual-pronged analytical approach ensures that the synthesized standard meets the high-quality requirements for its intended use in quantitative analysis. rsc.org The isotopic purity is often required to be above 98% or 99% for use as an internal standard. acs.org

| ²H NMR | Positional Analysis (Deuterium) | Direct detection of the deuterium signal to confirm its location at C16. |

Advanced Analytical Methodologies for Desogestrel and Its Metabolites Utilizing Desogestrel 13c2,d2 Major

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Bioanalysisresearchgate.netasianpubs.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and reliability. biopharmaservices.com This technique is widely applied for the determination of desogestrel (B1670305) and its active metabolite, etonogestrel (B1671717), in complex biological matrices such as human plasma. innovareacademics.ininnovareacademics.in The power of LC-MS/MS lies in its ability to combine the physical separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry, allowing for the accurate measurement of compounds at very low concentrations. researchgate.net

Method Development and Validation for Desogestrel Quantification in Complex Matrices

The development of a robust LC-MS/MS method for desogestrel quantification involves meticulous optimization and validation to ensure data integrity. These methods are designed to be simple, rapid, and reliable for analyzing numerous samples, which is essential in pharmacokinetic studies. innovareacademics.ininnovareacademics.in Validation is performed according to regulatory guidelines, such as those from the Food and Drug Administration (FDA), and encompasses several key parameters. innovareacademics.inresearch-solution.com

A critical step in method development is the sample preparation, where techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used to isolate the analyte from the biological matrix. researchgate.netinnovareacademics.in Chromatographic conditions, including the choice of column and mobile phase, are optimized to achieve efficient separation from endogenous components. innovareacademics.in For instance, a method for etonogestrel, the active metabolite of desogestrel, utilized an isocratic mobile phase of methanol (B129727) and 0.1% formic acid (80:20, v/v) with a short run time of 3.5 minutes. innovareacademics.in

Validation parameters typically include specificity, linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), and stability. Linearity is often established over a concentration range suitable for clinical studies, for example, 50-3604 pg/mL for etonogestrel. innovareacademics.ininnovareacademics.in The accuracy and precision of the method are confirmed to meet stringent acceptance criteria, ensuring the reliability of the generated data. innovareacademics.ininnovareacademics.in

Interactive Table: Example of LC-MS/MS Method Validation Parameters for Etonogestrel (Active Metabolite of Desogestrel)

Parameter Finding Source Citation
Technique Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) innovareacademics.in
Internal Standard Etonogestrel-d6 (a stable isotope-labeled analogue) innovareacademics.ininnovareacademics.in
Sample Matrix Human Plasma innovareacademics.ininnovareacademics.in
Extraction Method Liquid-Liquid Extraction (LLE) innovareacademics.ininnovareacademics.in
Linearity Range 50-3604 pg/mL innovareacademics.ininnovareacademics.in
Run Time 3.5 minutes innovareacademics.ininnovareacademics.in
Validation Performed as per US FDA guidelines, meeting acceptance criteria for accuracy and precision. innovareacademics.in

Role of Desogestrel-13C2,d2 (Major) as an Internal Standard in LC-MS/MS

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry. biopharmaservices.com Desogestrel-13C2,d2, with its molecular formula C₂₀¹³C₂H₂₈D₂O, is specifically designed for this purpose. ctestingbio.comlgcstandards.com An internal standard is a compound added at a constant, known concentration to all samples, calibrators, and quality controls at the earliest stage of sample processing. biopharmaservices.comresearchgate.net

The primary role of a SIL internal standard like Desogestrel-13C2,d2 is to compensate for variability during the analytical process. biopharmaservices.com Because it is structurally identical to the analyte (desogestrel) with only a difference in isotopic composition, it exhibits nearly identical physicochemical properties. This ensures that it behaves in the same way as the analyte during extraction, chromatography, and ionization in the mass spectrometer. biopharmaservices.com

Key advantages of using Desogestrel-13C2,d2 include:

Correction for Matrix Effects: It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement from the biological matrix, allowing for an accurate ratio of analyte-to-internal standard response.

Compensation for Extraction Variability: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the internal standard.

Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the method's accuracy and reproducibility are significantly improved. biopharmaservices.comresearchgate.net

High-Resolution Mass Spectrometry for Metabolite Profiling

While tandem mass spectrometry is ideal for quantification, high-resolution mass spectrometry (HR-MS) is a powerful tool for identifying and structuring elucidating unknown metabolites. nih.gov Modern HR-MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Fourier transform-based systems, provide mass measurements with high accuracy (typically <5 ppm deviation) and high resolution (>10,000). nih.gov

This capability is crucial for drug metabolite profiling, as it allows for the determination of the elemental composition of metabolite ions and their fragments. nih.gov For desogestrel, studies have identified its active metabolite, 3-keto-desogestrel, and other hydroxylated products through mass spectrometry. nih.gov HR-MS can distinguish drug metabolites from isobaric endogenous components, which is a common challenge in complex biological samples. nih.gov Data mining techniques such as mass defect filtering and background subtraction are often employed to facilitate the detection of metabolites from the complex datasets generated by HR-MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Desogestrel Analytes

Gas chromatography-mass spectrometry (GC-MS) represents an alternative approach for the analysis of steroidal compounds like desogestrel. waters.com However, due to the low volatility of such compounds, derivatization is often required to improve their chromatographic behavior and thermal stability. omicsonline.org

In a comparative study, various ionization techniques were tested for desogestrel analysis in plasma. omicsonline.org For GC-MS, derivatization with reagents like heptafluorobutyrylimidazole followed by analysis using negative chemical ionization (NCI) achieved a high sensitivity, with a lower limit of quantification (LLOQ) of 50 pg/mL. omicsonline.org This sensitivity was superior to that of the underivatized HPLC-MS/MS method tested in the same study. omicsonline.org However, a significant drawback was the need for a long chromatographic run with a 60-meter column to eliminate interference from endogenous compounds. omicsonline.org In some quality control settings, legacy GC methods for desogestrel have been consolidated into more efficient UPLC methods to improve laboratory productivity. waters.com

Radiometric and Co-Chromatographic Techniques in Conjunction with Stable Isotopes

Before the widespread adoption of LC-MS, radiometric techniques were instrumental in metabolic research. Studies on desogestrel metabolism have utilized tritiated desogestrel ([³H]-Dg) to trace its fate in vitro. nih.gov In one such study, [³H]-Dg was incubated with intestinal mucosal tissue to investigate first-pass metabolism. nih.gov

Metabolites were separated and analyzed, revealing that a significant portion of desogestrel was converted to unconjugated Phase I metabolites, as well as sulphate and glucuronide conjugates. nih.gov The identity of the active metabolite, 3-keto desogestrel, was confirmed through co-chromatography with an authentic standard. nih.gov Co-chromatography involves running the sample alongside a known reference compound to see if they elute at the same time under identical chromatographic conditions.

While effective, radiometric methods involve handling radioactive materials. The use of stable isotope-labeled compounds like Desogestrel-13C2,d2, in conjunction with mass spectrometry, offers a safer and equally powerful alternative for conducting tracer studies to elucidate metabolic pathways. researchgate.netwiley.com

Chromatographic Separation Techniques for Desogestrel and Related Analytes

The success of any quantitative or qualitative analysis of desogestrel relies heavily on the chromatographic separation. The goal is to achieve sufficient resolution between the parent drug, its metabolites, and other related substances or endogenous matrix components. innovareacademics.in Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques employed. waters.comsoeagra.com

Various stationary phases (columns) and mobile phases have been successfully used for the separation of desogestrel and its analytes. The choice of column is critical and depends on the specific separation challenge. For instance, to overcome the large difference in hydrophobicity between desogestrel and the more polar ethinylestradiol, a cyano stationary phase was found to provide balanced retention for both analytes under isocratic conditions. researchgate.net

Interactive Table: Examples of Chromatographic Conditions for Desogestrel Analysis

Column Type Mobile Phase Detection Application Focus Source Citation
Intersil ODS C18 Methanol: Buffer (pH 3.4) UV (254 nm) Simultaneous estimation of Desogestrel and Ethinyl Estradiol. soeagra.com
Newcrom R1 Acetonitrile, Water, Phosphoric Acid MS-compatible General analysis, scalable for preparative separation. sielc.com
Zorbax SB-Phenyl Aqueous Methanol (gradient) Ion-trap MS Simultaneous determination of multiple steroid hormones including desogestrel. researchgate.net
Cyano Column Isocratic (unspecified) UV (200 nm) Dissolution testing of low-dose desogestrel tablets, overcoming hydrophobicity differences. researchgate.net
Zorbax SB C-18 Water:Acetonitrile (gradient) UV (225 nm) Simultaneous determination with Ethinyl Estradiol and potential impurities. innovareacademics.in

Mechanistic Investigations of Desogestrel Metabolism Employing Stable Isotope Probes

In Vitro Metabolic Pathway Elucidation Using Desogestrel-13C2,d2 (Major)

Desogestrel (B1670305) is a prodrug, meaning it is pharmacologically inactive until it is converted in the body to its active form. nih.govhiv-druginteractions.org This bioactivation occurs rapidly and extensively in the intestinal mucosa and liver. probes-drugs.orgdrugbank.com The primary active metabolite is 3-ketodesogestrel, also known as etonogestrel (B1671717). nih.govdrugbank.com

Phase I metabolism involves reactions that introduce or expose functional groups on a molecule, typically making it more polar. nih.gov For desogestrel, the critical Phase I step is its conversion to the active metabolite, etonogestrel. drugbank.comtmda.go.tz

Initial studies, including those using deuterated desogestrel, confirmed that this conversion proceeds through unstable hydroxylated intermediates. nih.gov The principal pathway involves hydroxylation at the C3 position to form 3α-hydroxydesogestrel and, to a lesser extent, 3β-hydroxydesogestrel. nih.govnih.gov These intermediates are then rapidly dehydrogenated to yield the biologically active 3-ketodesogestrel (etonogestrel). tmda.go.tzhpra.ie

Beyond this essential bioactivation, further Phase I metabolism of etonogestrel occurs, leading to various hydroxylated species that are generally considered pharmacologically inactive. pharmacompass.com In vivo and in vitro studies have identified hydroxylation at several other positions on the steroid molecule, including at the C6 (specifically 6β-OH) and the C13-ethyl group positions. researchgate.netfda.gov The formation of these hydroxylated metabolites represents a detoxification pathway, preparing the compounds for subsequent conjugation and excretion. pharmacompass.com

The biotransformation of desogestrel is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver and intestine. nih.govnih.gov

Bioactivation (Desogestrel → Etonogestrel): In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified CYP2C9 as a key enzyme responsible for the initial 3-hydroxylation of desogestrel. nih.govresearchgate.net CYP2C19 is also suggested to play a role in this bioactivation step. nih.govhiv-druginteractions.orghep-druginteractions.org An antibody against CYP2C9/2C19 was shown to completely block desogestrel metabolism in an in vitro setting. nih.govresearchgate.net

Metabolism of Etonogestrel: Once formed, the active metabolite etonogestrel is further metabolized primarily by CYP3A4. nih.govfda.gov This is supported by in vitro findings where there was a negative correlation between the amount of 3-ketodesogestrel and CYP3A4 activity in a panel of human livers, suggesting that higher CYP3A4 activity leads to faster breakdown of the active metabolite. nih.govresearchgate.net In vivo studies using itraconazole, a selective CYP3A4 inhibitor, showed a significant increase in the plasma concentration of 3-ketodesogestrel, confirming the role of CYP3A4 in its clearance. nih.gov Conversely, the use of fluconazole, a potent CYP2C9/2C19 inhibitor, did not significantly affect etonogestrel levels, leading some in vivo studies to question the primary role of CYP2C enzymes in the initial bioactivation step. nih.gov

Table 1: Cytochrome P450 Isoforms in Desogestrel Metabolism

Metabolic StepPrimary Enzyme(s) ImplicatedSupporting Evidence
Desogestrel → 3-hydroxy-desogestrelCYP2C9, CYP2C19In vitro studies with cDNA-expressed enzymes and inhibitory antibodies. nih.govhiv-druginteractions.orgresearchgate.net
Etonogestrel → Further MetabolitesCYP3A4In vitro studies with human liver microsomes; in vivo inhibition studies with itraconazole. nih.govnih.govresearchgate.net

Enzyme kinetics are used to describe the speed of enzymatic reactions and the affinity of an enzyme for its substrate. libretexts.org The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). libretexts.orgwashington.edu A low Km value indicates a high affinity of the enzyme for the substrate. libretexts.org

In vitro experiments using microsomes from cells expressing human CYP2C9 have allowed for the determination of kinetic parameters for the primary bioactivation step of desogestrel. For the 3α-hydroxylation of desogestrel by CYP2C9:

The Km value was determined to be 6.5 µM . nih.govresearchgate.net

The corresponding Vmax value was 1269 pmol/mg/min . nih.govresearchgate.net

These findings quantify the high efficiency of CYP2C9 in converting desogestrel to its hydroxylated intermediate, a critical step for its ultimate pharmacological activity. nih.govresearchgate.net

Table 2: Kinetic Parameters for Desogestrel 3α-Hydroxylation by CYP2C9

ParameterValueSignificance
Km (Michaelis Constant)6.5 µMIndicates a high affinity of the CYP2C9 enzyme for desogestrel. nih.govresearchgate.net
Vmax (Maximum Velocity)1269 pmol/mg/minRepresents the maximum rate of formation of 3α-hydroxydesogestrel by CYP2C9 under the tested conditions. nih.govresearchgate.net

Enzymatic Catalysis of Desogestrel Metabolism: Cytochrome P450 Isoform Involvement (CYP2C9, CYP2C19, CYP3A4)

In Vitro Studies of Phase II Conjugation Pathways (e.g., Sulphation, Glucuronidation)

Following Phase I reactions, drug metabolites are often subjected to Phase II conjugation. nih.gov This process involves attaching endogenous polar molecules, such as glucuronic acid or sulfate, to the metabolite, which greatly increases its water solubility and facilitates its excretion from the body. nih.govslideshare.net

In the metabolism of desogestrel, its degradation products, including etonogestrel and its hydroxylated forms, are conjugated with sulphate and glucuronides. tmda.go.tzpharmacompass.comresearchgate.net Studies have shown that both sulphation and glucuronidation are major metabolic routes for desogestrel metabolites. researchgate.netiqb.estheses.fr In vitro investigations using intestinal mucosa have demonstrated that these conjugation reactions occur significantly during the first pass through the gut wall. nih.gov

Ex Vivo Studies of Desogestrel Metabolism in Tissue Models (e.g., intestinal mucosa, liver microsomes)

Ex vivo studies using isolated human tissues provide a crucial bridge between in vitro enzyme experiments and in vivo human responses.

Intestinal Mucosa: Studies using human intestinal mucosa in Ussing chambers have demonstrated substantial first-pass metabolism of desogestrel. nih.gov These experiments confirmed that the gut wall is a significant site for both Phase I metabolism (formation of 3-ketodesogestrel and other hydroxylated products) and Phase II conjugation (sulphation and glucuronidation). nih.govnih.gov This highlights the importance of the intestine in the initial bioactivation and detoxification of desogestrel before it even reaches the liver. nih.gov

Liver Microsomes: Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of CYP enzymes. researchgate.net Numerous studies have utilized liver microsomes to investigate desogestrel's metabolism. nih.govnih.govresearchgate.net These studies have been instrumental in identifying the specific CYP isoforms involved (CYP2C9, CYP3A4), characterizing the formation of metabolites like 3α- and 3β-hydroxydesogestrel, and determining kinetic parameters. nih.govresearchgate.net The results from liver microsome studies are largely consistent with findings from in vivo and other ex vivo models, confirming the liver's central role in the comprehensive metabolism of desogestrel. nih.gov

Application of Desogestrel 13c2,d2 Major in Preclinical Pharmacokinetic Research and Bioanalytical Method Validation

Utilization as a Reference Standard for Pharmacokinetic Study Development

In the development of pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, the use of a reliable reference standard is paramount. Desogestrel (B1670305) is a progestogen used in hormonal contraceptives; it is a prodrug that is rapidly metabolized to its active form, etonogestrel (B1671717). nih.govnih.gov Pharmacokinetic evaluations are crucial to determine the efficacy and behavior of such drugs. nih.gov

Desogestrel-13C2,d2 (Major) serves as an ideal internal standard in these studies. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response. avantiresearch.com Stable isotope-labeled standards like Desogestrel-13C2,d2 (Major) are considered the gold standard for quantitative mass spectrometry because they co-elute with the unlabeled drug (the analyte) during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. omu.edu.trnih.gov This co-elution and similar ionization behavior allow for highly accurate and precise quantification by minimizing matrix effects and other sources of experimental variability. avantiresearch.com

The development of robust bioanalytical methods is a prerequisite for conducting reliable PK studies. europa.eueuropa.eu These methods must be validated to ensure they are fit for their intended purpose. who.int The use of Desogestrel-13C2,d2 (Major) as a reference standard is integral to this validation process, helping to establish key parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ). researchgate.netresearchgate.net

Table 1: Key Characteristics of Desogestrel-13C2,d2 (Major) as a Reference Standard

Property Description Relevance in PK Studies
Chemical Structure Labeled analogue of Desogestrel. Ensures similar behavior to the analyte during analysis.
Molecular Formula C₂₀¹³C₂H₂₈D₂O simsonpharma.com The inclusion of stable isotopes (¹³C and D) allows it to be distinguished from the unlabeled drug by mass spectrometry.
Molecular Weight 314.47 g/mol simsonpharma.com The mass difference enables separate detection from the native analyte.

| Purity | Often available at >95% purity. lgcstandards.com | High purity is essential for accurate quantification. avantiresearch.com |

Methodological Framework for Absolute Quantification in Pharmacokinetic Research

Absolute quantification, the determination of the exact concentration of a drug or metabolite in a biological matrix, is a primary objective of many pharmacokinetic studies. omu.edu.tr This contrasts with relative quantification, which only compares levels between samples. Desogestrel-13C2,d2 (Major) is instrumental in the methodological framework for achieving accurate absolute quantification of Desogestrel and its active metabolite, etonogestrel.

The most common technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net In a typical workflow:

A known amount of Desogestrel-13C2,d2 (Major) is added to all calibration standards, quality control (QC) samples, and the unknown study samples.

The samples undergo an extraction process (e.g., solid-phase extraction) to isolate the analytes from the biological matrix (e.g., plasma, serum). researchgate.net

The extracted samples are then analyzed by LC-MS/MS. The ratio of the mass spectrometric response of the unlabeled Desogestrel to the known concentration of the labeled Desogestrel-13C2,d2 (Major) is calculated.

A calibration curve is constructed by plotting the response ratios of the calibration standards against their known concentrations.

The absolute concentration of Desogestrel in the study samples is then determined by interpolating their response ratios from this calibration curve.

This isotope dilution mass spectrometry approach is highly specific and sensitive, allowing for the quantification of low concentrations of the drug, which is often necessary for pharmacokinetic profiling. researchgate.net The use of a stable isotope-labeled internal standard like Desogestrel-13C2,d2 (Major) is critical for compensating for any variability during sample processing and analysis, thereby ensuring the accuracy of the final concentration values. avantiresearch.comomu.edu.tr Research has demonstrated the successful application of LC-MS/MS methods using stable isotope-labeled internal standards for the quantification of etonogestrel, achieving high precision and accuracy. researchgate.net

Table 2: Research Findings on LC-MS/MS Method Validation using Stable Isotope-Labeled Standards for Progestins

Parameter Finding Significance
Precision Inter- and intra-assay precision was found to be better than 10% (RSD). researchgate.net Demonstrates high reproducibility of the analytical method.
Accuracy Accuracy ranged from -3.7% to 11.3%. researchgate.net Shows that the measured values are very close to the true values.
Extraction Efficiency Total extraction efficiency ranged from 92.5% to 106.4%. researchgate.net Indicates minimal and consistent loss of analyte during sample preparation.

| Lower Limit of Quantification (LLOQ) | Methods are sensitive enough to detect low pg/mL to ng/mL concentrations. researchgate.net | Crucial for capturing the full pharmacokinetic profile, including the elimination phase. |

Quality Control and Traceability in Analytical Research and Development

In the highly regulated environment of pharmaceutical research and development, quality control (QC) and traceability are non-negotiable. who.int Desogestrel-13C2,d2 (Major), when sourced from reputable suppliers, comes with a Certificate of Analysis (CoA) that provides detailed information about its identity, purity, and concentration. simsonpharma.com This documentation is essential for establishing a traceable link to a certified reference material.

During the routine analysis of samples from preclinical studies, QC samples are analyzed alongside the study samples in each analytical run. europa.eu These QC samples are prepared by spiking blank biological matrix with known concentrations of the analyte and the internal standard, Desogestrel-13C2,d2 (Major). The results from the QC samples are used to accept or reject the analytical run, ensuring the reliability of the data generated for the unknown samples. europa.euresearchgate.net

The use of a high-purity, well-characterized internal standard like Desogestrel-13C2,d2 (Major) ensures the consistency and comparability of results across different batches, different studies, and even different laboratories. This is critical for building a comprehensive understanding of a drug's pharmacokinetic properties and for making informed decisions during drug development. who.int Regulatory bodies such as the European Medicines Agency (EMA) provide specific guidelines on bioanalytical method validation, emphasizing the importance of using appropriate reference standards to ensure data quality and integrity. europa.eueuropa.eu

Table 3: Compound Names Mentioned

Compound Name
Desogestrel
Desogestrel-13C2,d2 (Major)
Etonogestrel

Emerging Research Frontiers and Future Perspectives for Stable Isotope Labeled Desogestrel Analogs

Development of Novel Analytical Techniques for Steroid Hormone Analysis

The quantification of steroid hormones in biological matrices presents a significant analytical challenge due to their low concentrations and the presence of interfering substances. mdpi.com The development of robust and sensitive analytical techniques is therefore crucial for accurate measurement. Stable isotope-labeled compounds, such as Desogestrel-13C2,d2, serve as ideal internal standards in mass spectrometry-based methods, a practice that has significantly advanced the field of steroid hormone analysis. nih.gov

Isotope dilution mass spectrometry (ID-MS) is a powerful technique that utilizes stable isotope-labeled analogs to improve the accuracy and precision of quantification. usgs.gov This method involves adding a known amount of the labeled compound, like Desogestrel-13C2,d2, to a sample before processing. epa.gov Because the labeled internal standard has nearly identical chemical and physical properties to the analyte of interest, it experiences the same extraction inefficiencies and matrix effects. By measuring the ratio of the unlabeled analyte to the labeled internal standard, a highly accurate concentration can be determined. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used platform for steroid hormone analysis due to its high sensitivity and specificity. mdpi.comnih.gov The use of stable isotope-labeled internal standards in LC-MS/MS assays minimizes the impact of matrix effects and variations in instrument response, leading to more reliable results. mdpi.cominnovareacademics.in For instance, a method for the quantification of etonogestrel (B1671717), the active metabolite of desogestrel (B1670305), in human plasma was developed using etonogestrel-d6 as the internal standard. innovareacademics.in This approach has been successfully applied to pharmacokinetic studies. innovareacademics.in

Recent advancements have focused on further enhancing the sensitivity and scope of these analytical methods. Novel derivatization strategies, such as the use of deuterium-labeled reagents, can improve the ionization efficiency of steroid hormones, allowing for their detection at even lower concentrations. acs.org Additionally, techniques like in-tube solid-phase microextraction (IT-SPME) coupled with LC-MS/MS offer a non-invasive and simple method for analyzing trace amounts of steroids in samples like saliva. mdpi.com

The following table summarizes key analytical techniques where stable isotope-labeled desogestrel analogs are instrumental:

Analytical TechniquePrincipleRole of Stable Isotope Labeled DesogestrelKey Advantages
Isotope Dilution Mass Spectrometry (ID-MS) Addition of a known amount of a stable isotope-labeled analog to a sample prior to analysis. nih.govServes as an internal standard to correct for procedural losses and matrix effects. usgs.govepa.govHigh accuracy and precision in quantification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds by liquid chromatography followed by detection with tandem mass spectrometry. nih.govUsed as an internal standard to ensure reliable quantification of desogestrel and its metabolites. innovareacademics.inHigh sensitivity, specificity, and throughput. mdpi.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. nih.govActs as an internal standard for accurate quantification. nih.govProvides high-resolution separation and structural information.
In-Tube Solid-Phase Microextraction (IT-SPME)-LC-MS/MS Online coupling of solid-phase microextraction with LC-MS/MS for automated sample preparation and analysis. mdpi.comEnables the accurate quantification of trace levels of steroid hormones in complex biological matrices. mdpi.comNon-invasive, simple, and highly sensitive. mdpi.com

Expanding the Application of Stable Isotope Tracers in In Vitro and Ex Vivo Mechanistic Studies

Stable isotope-labeled compounds like Desogestrel-13C2,d2 are invaluable tools for elucidating the complex metabolic pathways of steroid hormones in both in vitro and ex vivo settings. researchgate.net These tracers allow researchers to track the fate of a molecule through various enzymatic reactions, providing insights into metabolic flux and the formation of different metabolites. nih.gov

In vitro studies using cell cultures or isolated enzymes can utilize stable isotope-labeled steroids to investigate specific metabolic transformations. researchgate.net For example, by incubating cells with Desogestrel-13C2,d2, researchers can identify and quantify the resulting metabolites using mass spectrometry. This approach helps to pinpoint the enzymes responsible for desogestrel metabolism and to understand how factors like genetic variations or drug-drug interactions might influence these pathways. researchgate.net Studies have shown that desogestrel is extensively metabolized, with major routes including hydroxylation and conjugation. researchgate.net

Ex vivo studies, which use tissues or organs outside of the living organism, provide a more integrated view of steroid metabolism. ascopubs.org For instance, prostate tissue can be incubated with stable isotope-labeled androgens to study the local synthesis of dihydrotestosterone (B1667394) (DHT), a key driver of prostate cancer. ascopubs.org This type of research has revealed that adrenal steroids can be significant precursors to DHT in hormone-naïve prostate cancer. ascopubs.org Similarly, ex vivo liver perfusion studies with stable-labeled compounds can help to understand the mechanisms of metabolite formation. researchgate.net

The use of stable isotopes has largely replaced radioactive tracers in human studies due to safety considerations. nih.gov These modern techniques, combined with advances in mass spectrometry and nuclear magnetic resonance spectroscopy, have significantly enhanced our ability to study metabolic flux in vivo. nih.gov

Below is a table detailing the applications of stable isotope tracers in mechanistic studies:

Study TypeExperimental SystemInformation GainedExample Application
In Vitro Cell cultures, isolated enzymes, liver microsomes. researchgate.netresearchgate.netIdentification of metabolic pathways, enzyme kinetics, mechanisms of metabolite formation. researchgate.netInvestigating the metabolism of desogestrel by human liver enzymes to identify major metabolic routes. researchgate.net
Ex Vivo Perfused organs (e.g., liver), tissue homogenates. researchgate.netascopubs.orgIntegrated view of metabolism within a specific tissue, understanding of local hormone synthesis. ascopubs.orgUsing stable isotope-labeled androgens to study DHT synthesis in prostate cancer tissue. ascopubs.org
In Vivo (Human) Administration of labeled compounds to human subjects. nih.govMeasurement of metabolic flux, whole-body clearance, and bioavailability. nih.govnih.govUsing co-administration of labeled and unlabeled testosterone (B1683101) to determine its pharmacokinetics. nih.gov

Interdisciplinary Research Incorporating Advanced Labeling Strategies for Steroid Biochemistry

The study of steroid biochemistry is increasingly benefiting from interdisciplinary collaborations that integrate advanced labeling strategies with cutting-edge analytical and computational techniques. nih.gov These approaches are providing unprecedented insights into the dynamic and spatial aspects of steroid signaling and metabolism. nih.gov

One such advanced strategy is the use of photoactivatable lipid probes. acs.org These probes can be designed to mimic steroids and, upon photo-irradiation, form covalent bonds with nearby proteins, allowing for the identification of steroid binding sites and interaction partners. acs.org This technique provides valuable structural information about membrane proteins that interact with steroids. acs.org

Another powerful approach is "click chemistry," which involves rapid and specific reactions that can be used to attach reporter molecules (e.g., fluorescent dyes or affinity tags) to labeled steroids. researchgate.net Desogestrel, with its alkyne group, is a candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. medchemexpress.eumedchemexpress.com This allows for the visualization and purification of desogestrel and its targets in complex biological systems.

The field of "fluxomics" aims to quantify the rates of metabolic reactions within a biological system. nih.gov By combining stable isotope tracing with sophisticated mass spectrometry and computational modeling, researchers can map and quantify integrated endocrine pathways. nih.gov This provides a systems-level understanding of how hormonal networks are regulated.

Furthermore, the development of biosensors and chemically designed artificial sensors represents a promising multidisciplinary approach for the determination of steroids. nih.gov These sensors have the potential to overcome some of the limitations of traditional analytical methods, offering rapid and sensitive detection without the need for extensive sample preparation. nih.gov

The following table highlights some of the interdisciplinary approaches and advanced labeling strategies being applied to steroid biochemistry:

Research AreaAdvanced StrategyDescriptionPotential Insights
Protein-Steroid Interactions Photoaffinity LabelingUse of photoactivatable steroid probes to covalently label interacting proteins. acs.orgIdentification of steroid binding sites and interaction partners. acs.org
Bioorthogonal Chemistry Click ChemistrySpecific and rapid chemical reactions to attach reporter molecules to labeled steroids. researchgate.netVisualization and tracking of steroids in living cells; purification of steroid-protein complexes.
Systems Biology FluxomicsCombination of stable isotope tracing, mass spectrometry, and computational modeling to quantify metabolic fluxes. nih.govMapping and quantification of integrated endocrine networks. nih.gov
Sensor Technology Biosensors and Artificial SensorsDevelopment of novel sensors for the rapid and sensitive detection of steroids. nih.govPoint-of-care diagnostics and real-time monitoring of steroid levels. nih.gov
Imaging Mass Spectrometry ImagingSpatially resolved analysis of stable isotope-labeled tracers within tissues. nih.govLocalization of steroid metabolism to specific cell types or tissue regions. nih.gov

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Desogestrel-13C<sup>2</sup>,d2 (Major) in synthetic batches?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to verify isotopic labeling and structural integrity. For purity assessment, employ reverse-phase HPLC with UV detection (e.g., 210–240 nm) and compare retention times against unlabeled Desogestrel standards. Ensure compliance with guidelines for reporting characterization data, including isotopic enrichment ratios (e.g., ≥98% for 13C and d2) .

Q. What experimental protocols are recommended for synthesizing Desogestrel-13C<sup>2</sup>,d2 (Major) with high isotopic fidelity?

  • Methodological Answer : Optimize labeling by using 13C-enriched precursors (e.g., 13C-acetic anhydride) and deuterated solvents (e.g., D2O) during key synthetic steps, such as the introduction of the 11-methylene group. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates using column chromatography. Validate isotopic incorporation at each stage using mass spectrometry .

Q. How can Desogestrel-13C<sup>2</sup>,d2 (Major) be utilized in quantitative pharmacokinetic studies?

  • Methodological Answer : Employ the compound as an internal standard in LC-MS/MS assays. Prepare calibration curves using serial dilutions of unlabeled Desogestrel and validate linearity (R<sup>2</sup> >0.99), precision (CV <15%), and accuracy (85–115%). Use matrix-matched samples to account for ionization suppression/enhancement in biological matrices .

Advanced Research Questions

Q. What strategies mitigate isotopic interference when using Desogestrel-13C<sup>2</sup>,d2 (Major) in metabolic stability assays?

  • Methodological Answer : Design experiments to assess isotope effects on metabolic pathways. Compare degradation rates of labeled vs. unlabeled Desogestrel in liver microsomes. Use kinetic isotope effect (KIE) calculations to quantify differences in CYP450-mediated oxidation. Control for deuterium-induced shifts in metabolic stability by including deuterium-free analogs in parallel assays .

Q. How should researchers resolve contradictions in literature data on Desogestrel-13C<sup>2</sup>,d2 (Major) stability under varying pH conditions?

  • Methodological Answer : Conduct forced degradation studies under acidic (HCl), basic (NaOH), and neutral conditions at 40°C. Analyze degradation products via UPLC-QTOF-MS and compare fragmentation patterns with known impurities (e.g., 3-keto-desogestrel). Apply multivariate statistical analysis (e.g., PCA) to identify critical stability-influencing factors, such as buffer composition or light exposure .

Q. What advanced techniques are suitable for tracing Desogestrel-13C<sup>2</sup>,d2 (Major) in environmental samples with low recovery rates?

  • Methodological Answer : Optimize solid-phase extraction (SPE) protocols using mixed-mode sorbents (e.g., C18/SCX) and isotopically labeled internal standards. Validate recovery rates (>70%) via spike-and-recovery experiments in water/soil matrices. For trace-level detection, use nano-LC coupled with high-sensitivity triple-quadrupole MS, ensuring a limit of quantification (LOQ) ≤1 ng/L .

Methodological Considerations for Data Analysis

  • Handling Isotopic Data : Use software tools (e.g., Skyline, XCalibur) to deconvolute isotopic clusters in HRMS datasets. Apply correction factors for natural isotope abundance using algorithms like the "R + 0.5" rule .
  • Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by documenting detailed synthetic procedures, spectral data, and statistical analyses in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.